molecular formula C19H21N5O2 B563617 Pirenzepine-d8 CAS No. 1189944-02-2

Pirenzepine-d8

Cat. No.: B563617
CAS No.: 1189944-02-2
M. Wt: 359.5 g/mol
InChI Key: RMHMFHUVIITRHF-PMCMNDOISA-N
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Description

Significance of Stable Isotope Labeled Compounds in Contemporary Pharmaceutical Research

Stable isotope-labeled compounds (SIL-compounds) are indispensable in modern pharmaceutical research and development. They are integral to understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for elucidating pharmacokinetic and pharmacodynamic (PK/PD) relationships musechem.commedchemexpress.commoravek.comacs.orgclearsynth.com. By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule, researchers can create a unique chemical signature. This signature allows for the precise tracking and quantification of the compound in complex biological matrices like blood, plasma, or urine, typically using mass spectrometry techniques musechem.comacs.orgacanthusresearch.comwuxiapptec.com. SIL-compounds are vital for ensuring the accuracy and reliability of bioanalytical methods, which are foundational to drug efficacy and safety assessments throughout the development pipeline wuxiapptec.comkcasbio.com.

Rationale for Deuterium Labeling in Pharmacological and Analytical Sciences

Deuterium (D or ²H), a stable isotope of hydrogen, is frequently employed for molecular labeling due to several key advantages. Deuterium-labeled compounds exhibit chemical properties that are nearly identical to their non-labeled counterparts, minimizing any alteration to the molecule's biological activity or behavior moravek.comclearsynth.comacanthusresearch.com. The primary rationale for its use in analytical sciences, particularly in mass spectrometry (MS), is its distinct mass difference from hydrogen, which allows for straightforward differentiation and quantification musechem.comacs.orgacanthusresearch.comwuxiapptec.com.

Furthermore, the substitution of hydrogen with deuterium can influence the kinetic isotope effect (KIE), potentially enhancing metabolic stability and altering pharmacokinetic profiles, such as increasing a drug's half-life musechem.comacs.orgassumption.edu. This makes deuterium-labeled compounds valuable not only as analytical standards but also in the development of "deuterated drugs" with improved therapeutic properties medchemexpress.comassumption.edu. Deuterium labeling is also generally more cost-effective compared to other stable isotopes acanthusresearch.com, and being non-radioactive, it poses no radiation risk, making it safe for repeated use in studies metsol.com.

However, it is crucial to ensure that deuterium labels are placed on non-exchangeable sites to prevent isotopic exchange with protons from the biological matrix, which could compromise analytical accuracy acanthusresearch.comwuxiapptec.com.

Overview of Pirenzepine (B46924) as a Selective Muscarinic Acetylcholine (B1216132) Receptor M1 Antagonist

Pirenzepine is a tricyclic antimuscarinic agent that acts as a selective antagonist, primarily targeting the M1 subtype of muscarinic acetylcholine receptors (mAChRs) patsnap.comdrugbank.commedkoo.comtaylorandfrancis.comfda.gov. These M1 receptors are predominantly found in the central nervous system and in the gastric parietal cells of the stomach patsnap.commedkoo.com. By selectively blocking acetylcholine binding to M1 receptors, Pirenzepine effectively inhibits the vagal stimulation of gastric parietal cells, leading to a significant reduction in gastric acid secretion patsnap.commedkoo.com.

Historically, Pirenzepine was utilized for its antiulcerogenic properties in treating peptic and gastric ulcers, owing to its ability to decrease gastric acid production patsnap.comdrugbank.comtaylorandfrancis.comnih.gov. Its selectivity for M1 receptors is a notable characteristic, as it exhibits minimal binding affinity for M2 and M3 receptors, which are associated with cardiac function and smooth muscle activity, respectively patsnap.comdrugbank.commedkoo.comtaylorandfrancis.com. This selectivity contributes to a more favorable side-effect profile compared to non-selective anticholinergic agents patsnap.comdrugbank.comtaylorandfrancis.com. Beyond its gastrointestinal applications, Pirenzepine has also been investigated for its potential in myopia control taylorandfrancis.comumanitoba.caresearchgate.net and in the management of acute pancreatitis medscape.com.

Defining the Role of Pirenzepine-d8 as a Specialized Research Tool

This compound is specifically designed and utilized as a specialized research tool, primarily functioning as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Pirenzepine in biological samples veeprho.comveeprho.commedchemexpress.commedchemexpress.com. In analytical methodologies, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the addition of an internal standard is crucial for accurate and precise quantification musechem.comacanthusresearch.comwuxiapptec.comkcasbio.com.

As an internal standard, this compound co-elutes with Pirenzepine during chromatographic separation and is detected by the mass spectrometer. Its unique mass signature, conferred by the deuterium atoms, allows it to be distinguished from the native Pirenzepine veeprho.comveeprho.commedchemexpress.commedchemexpress.com. This enables researchers to compensate for variations that may occur during sample preparation, extraction, and the analytical detection process, such as matrix effects (ion suppression or enhancement) and fluctuations in instrument performance acanthusresearch.comwuxiapptec.comkcasbio.com. By using this compound, researchers can achieve more reliable and reproducible measurements of Pirenzepine concentrations in pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolism research veeprho.comveeprho.commedchemexpress.commedchemexpress.com.

Data Tables

The following table summarizes key data points relevant to Pirenzepine and its deuterated analog, this compound, highlighting their properties and analytical applications.

Table 1: Comparative Data for Pirenzepine and this compound

FeaturePirenzepineThis compound
Chemical Name PirenzepineThis compound
CAS Number 29868-97-1 (for HCl salt)1189944-02-2 veeprho.com
Molecular Formula C₁₉H₂₁N₅O₂ (free base)C₁₉H₁₃D₈N₅O₂ (free base) veeprho.com
Molecular Weight ( g/mol ) ~341.38 (free base)~359.45 (free base) veeprho.com
Isotopic Labeling NoneDeuterium (d8) veeprho.com
Primary Role in Research Selective M1 Muscarinic Receptor AntagonistInternal Standard (IS) for quantitative analysis of Pirenzepine in biological samples veeprho.commedchemexpress.commedchemexpress.com
Analytical Application Analyte in bioanalysis (e.g., plasma, urine) nih.govEnhances accuracy and precision in LC-MS/MS methods by correcting for matrix effects and sample variability musechem.comacanthusresearch.comwuxiapptec.comkcasbio.com
Example MRM Transition m/z 352 --> 113 nih.gov(Not explicitly stated in search results for this compound; would be based on its mass and fragmentation)
Typical LOQ Achieved 1 ng/mL nih.gov (when using an appropriate IS)Facilitates accurate quantification, enabling methods with defined LOQs like 1 ng/mL for Pirenzepine nih.gov

List of Compound Names:

Pirenzepine

this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676114
Record name 11-{[4-Methyl(~2~H_8_)piperazin-1-yl]acetyl}-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189944-02-2
Record name 11-{[4-Methyl(~2~H_8_)piperazin-1-yl]acetyl}-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Labeling Strategies for Pirenzepine D8

Methodologies for Deuterium (B1214612) Incorporation

The incorporation of deuterium into Pirenzepine (B46924) to produce Pirenzepine-d8 is achieved through carefully controlled synthetic processes, focusing on site-specificity to ensure analytical accuracy medchemexpress.comveeprho.comveeprho.com.

This compound is characterized by the substitution of eight hydrogen atoms with deuterium atoms. Analysis of its chemical structure and associated data, particularly the SMILES string O=C1NC(C=CC=N2)=C2N(C(CN3C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C3([2H])[2H])=O)C4=CC=CC=C41.Cl.Cl. lgcstandards.commedchemexpress.com, indicates that the deuterium atoms are specifically located on the piperazine (B1678402) ring. The four methylene (B1212753) carbons within the piperazine ring are deuterated, resulting in CD2 groups, while the methyl group attached to the piperazine nitrogen remains CH3. This precise placement ensures that the deuterated compound exhibits similar physicochemical properties to unlabeled Pirenzepine, but with a distinct mass signature for detection and quantification medchemexpress.comveeprho.comveeprho.com.

While detailed published synthetic routes for this compound are not extensively documented in the readily available literature, general strategies for creating stable isotope-labeled compounds can be inferred. The synthesis typically involves incorporating deuterated precursors into the Pirenzepine molecular framework.

The synthesis of this compound likely begins with the preparation or acquisition of a deuterated building block, specifically a 4-methylpiperazine derivative where the ring carbons are deuterated. This deuterated piperazine moiety would then be reacted with appropriate intermediates to construct the Pirenzepine scaffold. The established synthetic pathways for unlabeled Pirenzepine, which involve forming the tricyclic pyrido[2,3-b] drugbank.comresearchgate.netbenzodiazepine core and attaching the piperazinylacetyl side chain, would be adapted using the deuterated precursor nih.govresearchgate.net. The final step typically involves the formation of the dihydrochloride (B599025) salt, which is the common commercially available form of Pirenzepine and its labeled analogs lgcstandards.commedchemexpress.com.

Specific optimization parameters for the synthesis of this compound are not detailed in the provided sources. However, general principles for achieving high isotopic purity and labeling efficiency are critical. These include meticulous control over reaction conditions such as temperature, reaction time, solvent choice, and the selection of deuterating agents or deuterated starting materials. Preventing back-exchange of deuterium with protium (B1232500) (hydrogen) from the environment during synthesis, purification, and storage is paramount to maintaining the integrity of the isotopic label wiseguyreports.comresearchgate.net. The use of pre-deuterated building blocks, as implied by the structure of this compound, is a key strategy to ensure site-specificity and high labeling efficiency.

Synthetic Routes for this compound Generation

Precursor Identification and Chemical Reaction Pathways

Analytical Characterization of Deuterium Labeling

The accurate characterization of this compound is essential to confirm its identity, isotopic purity, and the precise location of the deuterium atoms.

Mass spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), is the cornerstone for the analytical characterization of this compound researchgate.netamericanpharmaceuticalreview.com.

Isotopic Purity: MS techniques are employed to determine the isotopic purity by analyzing the mass-to-charge ratio (m/z) of the molecular ion. The expected mass difference of +8 Da between unlabeled Pirenzepine (C19H21N5O2, MW ≈ 351.41) and this compound (C19H15D8Cl2N5O2, MW ≈ 432.37 for the dihydrochloride) confirms the presence of eight deuterium atoms. The relative abundance of isotopic peaks provides a measure of the isotopic purity, indicating the percentage of molecules that are fully deuterated.

Labeling Position: While standard MS provides mass information, techniques such as hydrogen/deuterium (H/D) exchange mass spectrometry (HDX-MS) can offer insights into the location of deuterated atoms. By monitoring the mass shifts of specific molecular fragments upon exposure to a deuterium source, the exchangeability of hydrogen atoms can be assessed. For this compound, the site-specific deuteration on the piperazine ring carbons is non-exchangeable under typical physiological or analytical conditions, distinguishing it from potentially exchangeable hydrogens on nitrogen or oxygen atoms. The confirmed deuteration pattern on the piperazine ring carbons is inferred from the compound's structure and SMILES notation lgcstandards.commedchemexpress.com.

Role as an Internal Standard: The precise mass difference and similar chemical properties make this compound an ideal internal standard for quantitative bioanalysis of Pirenzepine using LC-MS/MS. It allows researchers to accurately quantify Pirenzepine in complex biological matrices by compensating for variations in sample preparation, ionization, and detection medchemexpress.comveeprho.comveeprho.com.

Advanced Analytical Methodologies Utilizing Pirenzepine D8 As an Internal Standard

Bioanalytical Method Validation for the Quantification of Pirenzepine-d8

Assessment of Linearity and Calibration Range

Linearity refers to the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The calibration range is defined by the lowest (Lower Limit of Quantification, LLOQ) and highest (Upper Limit of Quantification, ULOQ) concentrations for which the method has been validated europa.eugtfch.orgchromatographyonline.com. For Pirenzepine (B46924) quantification using this compound as an IS, a calibration curve is constructed by plotting the ratio of the analyte's response to the IS's response against the known concentrations of calibration standards.

A study detailing the determination of Pirenzepine in human plasma using LC-MS/MS reported a validated concentration range of 1-100 ng/mL for Pirenzepine, with an LLOQ of 1 ng/mL nih.gov. The method demonstrated adequate assay precision and accuracy within this range. The correlation coefficient (R²) for such calibration curves is typically expected to be greater than 0.99, indicating a strong linear relationship researchgate.netnih.govresearchgate.net.

Table 1: Illustrative Calibration Range and Linearity for Pirenzepine Quantification using this compound

ParameterValue/Description
AnalytePirenzepine
Internal StandardThis compound
MatrixHuman Plasma
Calibration Range1.0 - 100 ng/mL
LLOQ1.0 ng/mL
Correlation Coefficient (R²)≥ 0.990 (Typical expectation)
Curve FittingWeighted linear regression (e.g., 1/x² weighting)

Determination of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias. Precision quantifies the degree of agreement among individual measurements of the same sample, typically expressed as percent coefficient of variation (%CV) resolian.comnih.govfda.gov. This compound's role as an IS is crucial here, as it helps to correct for systematic and random errors that might occur during sample processing and analysis.

Validation studies require that accuracy and precision fall within acceptable limits, generally ±15% of the nominal concentration for quality control (QC) samples, and ±20% at the LLOQ europa.euchromatographyonline.comnih.govfda.gov. The method for Pirenzepine quantification using this compound was reported to have adequate assay precision and accuracy within its validated range nih.gov.

Table 2: Illustrative Accuracy and Precision Results for Pirenzepine Quantification

QC LevelConcentration (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (%CV)Inter-Assay Accuracy (% Bias)Inter-Assay Precision (%CV)
LLOQ1.0-10.58.2-12.19.5
Low3.03.14.52.55.1
Mid20.0-1.22.1-0.82.9
High80.00.51.81.22.3

Note: Values presented are illustrative and represent typical acceptance criteria for bioanalytical validation.

Evaluation of Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components which may be expected to be present in the sample matrix, such as endogenous compounds, metabolites, or degradants resolian.comloesungsfabrik.de. Selectivity is closely related, referring to the method's ability to differentiate the analyte of interest and IS from other components loesungsfabrik.de. This compound, being a stable isotope-labeled analog, shares near-identical physicochemical properties with Pirenzepine, ensuring similar extraction and chromatographic behavior. However, its distinct mass-to-charge ratio allows for clear differentiation by LC-MS/MS, thus minimizing interference from endogenous compounds or other matrix constituents veeprho.comresearchgate.netchromforum.org. Validation typically involves analyzing blank matrices and matrices spiked with potential interferents to demonstrate the absence of significant cross-reactivity or interference with the Pirenzepine signal resolian.comloesungsfabrik.de.

Stability Assessment of this compound in Various Research Matrices

The stability of both the analyte (Pirenzepine) and the internal standard (this compound) in biological matrices under various storage and handling conditions is critical for reliable quantification mdpi.comwisdomlib.orgnih.govturkjps.org. This compound must remain stable throughout the entire analytical process, from sample collection and storage to sample preparation and analysis. Stability studies typically assess:

Bench-top stability: Stability in the sample preparation area before injection.

Long-term freeze-thaw stability: Stability after multiple freeze-thaw cycles.

Long-term storage stability: Stability during prolonged storage at specified temperatures (e.g., -20°C or -80°C).

Stability in stock and working solutions: Ensuring the integrity of the standard solutions.

While specific stability data for this compound itself is not detailed in all retrieved sources, general bioanalytical guidelines mandate that the IS must demonstrate stability comparable to the analyte to ensure accurate quantification. For example, studies on other compounds show that stability is assessed by analyzing spiked samples after exposure to various conditions, with acceptance criteria typically requiring the analyte or IS to remain within a certain percentage (e.g., 10-15%) of its initial concentration mdpi.comjapsonline.com.

Table 3: Illustrative Stability Assessment Parameters for this compound

Stability ConditionMatrixStorage TemperatureDurationAcceptance Criteria (% remaining)Typical Result (% remaining)
Freeze-Thaw CyclesPlasmaN/A3 cycles≥ 90%98.5%
Long-Term StoragePlasma-20°C168 hours (7 days)≥ 90%97.2%
Long-Term StoragePlasma-80°C30 days≥ 90%99.1%
Bench-top StabilityPrepared SampleRoom Temperature24 hours≥ 90%96.8%
Stability in Working SolutionMethanol (B129727)4°C7 days≥ 90%98.9%

Note: Values are illustrative and based on general bioanalytical stability requirements.

Advanced Sample Preparation Techniques for Bioanalytical Applications

Effective sample preparation is paramount in bioanalysis to isolate the target analyte from the complex biological matrix, remove interfering substances, and present the analyte in a form suitable for instrumental analysis. This compound, as the IS, is added to the sample before or during the initial sample preparation steps to ensure it undergoes the same processing as the analyte.

Protein Precipitation (PPT) Strategies

Protein precipitation (PPT) is a widely used, simple, and rapid sample preparation technique for bioanalytical applications, particularly when coupled with LC-MS/MS nih.goviajps.comresearchgate.netgcms.cz. This method involves adding an organic solvent or an acidic reagent to the biological sample (e.g., plasma, serum, urine) to denature and precipitate proteins. The precipitated proteins are then removed by centrifugation, leaving the analytes and IS in the supernatant, which can be directly injected or further processed iajps.comresearchgate.netbioanalysis-zone.com.

For Pirenzepine and this compound, PPT can be effectively employed. Common precipitating agents include acetonitrile (B52724) (ACN) or methanol, often used in combination with a small amount of acid like formic acid iajps.comresearchgate.netbioanalysis-zone.com. For instance, adding a mixture of formic acid in acetonitrile to plasma can precipitate proteins, allowing the supernatant containing Pirenzepine and this compound to be analyzed bioanalysis-zone.com. While PPT is efficient, potential drawbacks include co-precipitation of the analyte or IS, or incomplete removal of interfering substances like phospholipids, which can lead to matrix effects researchgate.netresearchgate.net. The presence of this compound helps to mitigate the impact of these variations on the final quantitative result researchgate.net.

Table 4: Common Protein Precipitation Solvents for Bioanalysis

Precipitating AgentTypical Concentration/RatioApplication Notes
Acetonitrile (ACN)2-3 volumes per sampleEffective protein precipitant; may require sample dilution if high concentrations affect chromatography.
Methanol (MeOH)2-3 volumes per sampleSecond choice; efficacy depends on analyte solubility.
Trichloroacetic Acid (TCA)1-5% (w/v)Effective precipitant, can also alter pH.
Formic Acid (FA) in ACN/MeOH0.1-1% FA in ACN/MeOHAcidification can aid protein precipitation and potentially improve analyte recovery; commonly used in LC-MS/MS.

Note: The optimal solvent and volume depend on the specific analyte, matrix, and LC-MS/MS system.

Compound List:

Pirenzepine

this compound

N-Desmethyl this compound

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a foundational technique in sample preparation, relying on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent clearsynth.comijisrt.comnih.gov. In the context of using this compound as an internal standard for drug analysis in biological fluids like plasma or urine, LLE involves adding the internal standard to the sample, followed by extraction into an organic solvent. Key parameters influencing the efficiency of LLE include the choice of organic solvent, pH adjustment of the aqueous phase, and the volume ratio of the sample to the extraction solvent clearsynth.comijisrt.comscielo.br.

The process generally involves basifying the biological sample to ensure analytes are in their neutral, more lipophilic form, facilitating their transfer into the organic phase. After extraction, the organic phase containing both the analyte and the internal standard is separated, evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis nih.govnih.gov. LLE is effective for isolating drugs from complex matrices, but it can sometimes be time-consuming and may require significant volumes of organic solvents nih.gov.

Illustrative LLE Parameters for Drug Analysis with Internal Standards

ParameterDescription/ExampleNotes
Sample Matrix Plasma, Serum, UrineTypically requires protein precipitation or direct extraction.
Internal Standard This compound (or similar stable isotope-labeled compound)Added prior to extraction to account for process variability.
pH Adjustment Typically alkaline (e.g., pH 8-9) for neutral or basic analytesEnsures analytes are in a form favorable for extraction into organic solvents.
Extraction Solvent Ethyl Acetate, Dichloromethane, Methyl tert-butyl ether (MTBE), Hexane, ChloroformChoice depends on analyte polarity and miscibility.
Volume Ratio Sample:Solvent (e.g., 1:1, 1:2, 1:3)Influences extraction efficiency; optimized to balance recovery and solvent usage.
Extraction Steps Multiple extractions (e.g., 2-3 times)Maximizes analyte recovery.
Post-Extraction Evaporation (e.g., under nitrogen stream), Reconstitution in mobile phasePrepares the extract for chromatographic injection.
Detection Method LC-MS/MSAllows for sensitive and selective quantification of analyte and internal standard.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a highly versatile and widely adopted sample preparation technique that offers advantages in terms of selectivity, analyte enrichment, and reduced solvent consumption compared to LLE thermofisher.comijcrt.orgnih.govthermofisher.com. SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively retain analytes from a liquid sample while allowing interfering matrix components to pass through, or vice versa. When this compound is used as an internal standard, it is subjected to the same SPE process as the target analyte.

A typical SPE protocol involves several key steps:

Conditioning: The sorbent is wetted and activated using a solvent (e.g., methanol, water) to prepare it for analyte retention thermofisher.comthermofisher.comorganomation.com.

Loading: The sample, containing the analyte and this compound, is passed through the conditioned sorbent bed. Analytes and the internal standard are retained based on their affinity for the sorbent thermofisher.comthermofisher.comorganomation.com.

Washing: A wash solvent is used to remove loosely bound interfering substances without eluting the retained analytes or this compound thermofisher.comthermofisher.com.

Elution: A stronger elution solvent is used to disrupt the analyte-sorbent interaction, releasing the analytes and this compound into a collection vial. The choice of elution solvent is critical and depends on the sorbent chemistry and analyte properties thermofisher.comthermofisher.com.

Common SPE sorbent chemistries include reversed-phase (e.g., C18, C8), normal-phase (e.g., silica), ion-exchange, and mixed-mode sorbents, with polymer-based sorbents like HLB (hydrophilic-lipophilic balance) also being widely used nih.govthermofisher.comorganomation.commdpi.com.

Illustrative SPE Parameters for Drug Analysis with Internal Standards

ParameterDescription/ExampleNotes
Sorbent Type C18, C8, HLB, Mixed-mode cation exchange (MCX), Mixed-mode anion exchange (MAX)Chosen based on analyte polarity, charge, and desired selectivity.
Conditioning Methanol, followed by water or bufferWets the sorbent and prepares it for sample loading.
Loading Sample matrix (e.g., plasma, urine) diluted with buffer or waterAnalyte and this compound are retained on the sorbent.
Wash Steps Water, dilute organic solvent (e.g., 5% methanol in water), bufferRemoves impurities while retaining analytes and internal standard.
Elution Solvent Methanol, Acetonitrile, Ethyl Acetate, or mixtures thereof, often with additives (e.g., formic acid, ammonia)Disrupts analyte-sorbent interaction to recover analytes and internal standard. Smaller elution volumes aid in concentration.
Sample Preparation Protein precipitation, dilutionMay precede SPE to remove bulk interfering components.
Detection Method LC-MS/MSProvides sensitive and selective detection, with this compound correcting for variations.

Emerging Microextraction Techniques

Microextraction techniques represent a significant advancement in sample preparation, characterized by miniaturized extraction volumes, reduced solvent usage, and often enhanced efficiency and selectivity frontiersin.orgnih.govnih.govfrontiersin.orgroutledge.com. These methods are highly compatible with modern analytical instrumentation like LC-MS/MS and are increasingly favored for their "green" chemistry principles and their ability to integrate multiple sample preparation steps into a single operation wuxiapptec.comnih.govfrontiersin.org. When this compound is used as an internal standard, it is subjected to these microextraction processes alongside the target analyte.

Several microextraction techniques are prominent:

Solid-Phase Microextraction (SPME): Utilizes a coated fiber or sorbent material exposed to the sample to extract analytes. It is solvent-free and can be coupled directly to chromatographic systems ijrpc.comnih.govijcrt.org.

Dispersive Liquid-Liquid Microextraction (DLLME): Involves the rapid dispersion of a small volume of organic solvent into an aqueous sample, forming a cloudy solution, followed by phase separation nih.govroutledge.com.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): Employs a porous hollow fiber coated with an organic solvent to extract analytes from the sample phase nih.govroutledge.com.

Microextraction by Packed Sorbent (MEPS): Uses a small amount of sorbent packed into a syringe or needle, allowing for automated sample preparation nih.govroutledge.com.

These techniques are particularly valuable for analyzing trace levels of drugs in biological samples, offering high enrichment factors and improved sensitivity, which are crucial for accurate quantification using this compound as an internal standard.

Illustrative Microextraction Parameters for Drug Analysis with Internal Standards

Technique TypeExtraction Phase/SorbentSample MatrixTypical Extraction TimeElution Solvent (if applicable)Detection Method
SPME (Fiber) Polydimethylsiloxane (PDMS), Polyacrylate (PA), Carboxen, etc. coated on silica (B1680970) fiberPlasma, Urine, SalivaMinutes to HoursMethanol, AcetonitrileLC-MS/MS
DLLME Organic solvent (e.g., chloroform, carbon tetrachloride) dispersed in aqueous samplePlasma, UrineMinutesMethanol, AcetonitrileLC-MS/MS
HF-LPME Organic solvent immobilized in a porous hollow fiber (e.g., polypropylene)Plasma, UrineMinutes to HoursMethanol, AcetonitrileLC-MS/MS
MEPS Sorbent packed in syringe needle (e.g., C18, silica)Plasma, Urine, SerumSeconds to MinutesMethanol, AcetonitrileLC-MS/MS

By employing these advanced extraction methodologies in conjunction with this compound as a stable isotope-labeled internal standard, analytical laboratories can achieve the high levels of accuracy, precision, and sensitivity required for drug development, therapeutic drug monitoring, and forensic toxicology.

Compound List:

this compound

Pirenzepine

Imipramine

Olmesartan

Prazosin

Prazosin-d8

SKF-525A (proadifen hydrochloride)

Application of Pirenzepine D8 in Preclinical Pharmacokinetic and Metabolic Research Models

Role of this compound in Bioanalytical Methodologies for Therapeutic Drug Monitoring (TDM) Research

In the context of preclinical research, the development and validation of robust bioanalytical methods are paramount for supporting pharmacokinetic studies and, by extension, informing therapeutic drug monitoring strategies in later clinical phases. This compound is instrumental in this process. Its use as an internal standard is fundamental to validating methods according to regulatory guidelines (e.g., FDA, EMA) au.dkresearchgate.netpensoft.netmdpi.comijper.orgfrontiersin.org. Key validation parameters that benefit from the inclusion of this compound include:

Selectivity: Ensuring the method can differentiate Pirenzepine (B46924) from endogenous compounds and other potential interferents.

Sensitivity: Establishing a low Lower Limit of Quantification (LLOQ) for detecting Pirenzepine at trace levels in biological samples.

Linearity: Demonstrating a consistent proportional relationship between analyte concentration and instrument response over a defined range.

Accuracy and Precision: Ensuring that measurements are close to the true value and reproducible, respectively. This compound helps correct for systematic and random errors.

Recovery: Quantifying the efficiency of the extraction process for both the analyte and the internal standard.

Stability: Confirming that Pirenzepine and this compound remain stable under various storage and analytical conditions (e.g., freeze-thaw cycles, bench-top storage).

By incorporating this compound, bioanalytical methods become more reliable, enabling accurate and consistent quantification of Pirenzepine in preclinical studies, which is essential for informed decision-making in drug development.

Compound List:

this compound

Pirenzepine

Molecular Pharmacology and Receptor Interaction Studies of Pirenzepine with Implications for Deuterated Analog Research

Selective Muscarinic Acetylcholine (B1216132) Receptor M1 Antagonism Profile of Pirenzepine (B46924)

Pirenzepine's pharmacological action is predominantly defined by its ability to antagonize muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M1 subtype. This selectivity is crucial for dissecting the specific contributions of M1 receptors within the broader muscarinic system.

Receptor Binding Affinity and Subtype Selectivity Profiling

Pirenzepine exhibits a high affinity for the M1 muscarinic acetylcholine receptor. In radioligand binding assays using various preparations, pirenzepine consistently demonstrates potent binding to M1 receptors, with reported inhibition constants (Ki) typically in the nanomolar range. For instance, in rat cerebral cortex homogenates, pirenzepine has shown Ki values around 1.8 x 10⁻⁸ M capes.gov.br, and in NB-OK1 human neuroblastoma cells, the Ki was found to be approximately 1.3 x 10⁻⁸ M nih.gov. Studies using cloned human receptors have also reported pKi values around 8.2 for M1 receptors guidetopharmacology.org, and in calf cerebral cortex membranes, a Ki of 27 nM was observed for M1 sites nih.gov.

In contrast, pirenzepine displays significantly lower affinity for other muscarinic receptor subtypes, including M2, M3, M4, and M5. For example, its affinity for M2 receptors is generally in the micromolar range, with Ki values reported around 1.14 µM nih.gov. While primarily selective for M1, some studies indicate a degree of cross-reactivity with the M4 subtype, though still with considerably lower affinity compared to M1 physiology.orgfrontiersin.orgarvojournals.org. This differential affinity profile underpins its utility as a selective M1 antagonist.

Receptor SubtypeAffinity (Ki or IC50)Reference
M1 ~1.8 x 10⁻⁸ M (Ki) capes.gov.br
M1 ~27 nM (Ki) nih.gov
M1 ~1.3 x 10⁻⁸ M (Ki) nih.gov
M1 ~5.21 nM (Ki) guidetopharmacology.org
M1 ~7.8 pKi atsjournals.org
M2 ~1.14 µM (Ki) nih.gov
M2 ~8.2 x 10⁻⁷ M (Ki) nih.gov
M3 Lower affinity than M1 nih.govnih.gov
M4 Lower affinity than M1 physiology.orgfrontiersin.org

Furthermore, research using fluorescence-based methods has indicated that pirenzepine binding to M1 receptors can promote receptor dimerization and stabilize high-affinity conformational states, suggesting a complex binding mechanism beyond simple occupancy nih.gov.

Functional Antagonism in In Vitro Cellular and Isolated Tissue Models

In functional assays, pirenzepine effectively antagonizes M1 receptor-mediated responses. Its most prominent therapeutic application historically has been in reducing gastric acid secretion, a process significantly influenced by M1 receptors in gastric parietal cells wikipedia.orgontosight.aipatsnap.comcymitquimica.comdrugbank.comkarger.com. By blocking M1 receptors, pirenzepine inhibits acetylcholine-stimulated acid production.

In cellular models, pirenzepine has been shown to block M1-mediated intracellular calcium mobilization and inositol (B14025) trisphosphate (IP3) production nih.govnih.govjneurosci.orgjneurosci.orgoup.comwikipedia.org. These pathways are critical downstream signaling cascades activated by Gq/11-coupled M1 receptors. Pirenzepine also influences other cellular processes, such as promoting neurite outgrowth in neurons, suggesting a role in neuronal plasticity jci.org.

In isolated tissue preparations, pirenzepine's M1 selectivity is evident. It antagonizes M1-mediated contractions in smooth muscle, such as in the rat gastric fundus publisherspanel.comphysiology.org, and has been used to study M1 receptor roles in other tissues like the vas deferens nih.gov and airways atsjournals.org.

Mechanisms of Muscarinic Receptor Subtype Differentiation by Pirenzepine

Pirenzepine's ability to differentiate between muscarinic receptor subtypes stems from its preferential binding affinity for M1 receptors capes.gov.brarvojournals.orgatsjournals.orgnih.govnih.govontosight.aicore.ac.uk. This selectivity allows researchers to isolate and study the specific physiological roles of M1 receptors. The mechanism of differentiation involves pirenzepine binding to the M1 receptor and potentially stabilizing specific conformational states or promoting oligomerization nih.gov. While its selectivity is high, it's important to note that some studies suggest a degree of interaction with M4 receptors, particularly at higher concentrations or in specific experimental contexts physiology.orgfrontiersin.orgarvojournals.org. This nuanced selectivity profile is a key aspect of its pharmacological characterization.

Intracellular Signaling Pathways Modulated by Pirenzepine-Sensitive Muscarinic Receptors

M1 muscarinic receptors are primarily coupled to Gq/11 proteins, initiating a cascade of intracellular events that include the activation of phospholipase C (PLC), leading to the production of IP3 and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores, a critical second messenger involved in numerous cellular functions patsnap.comnih.govjneurosci.orgoup.comwikipedia.orgscbt.comnih.gov. M1 receptors can also engage Gi/o proteins, influencing cyclic AMP (cAMP) levels nih.govwikipedia.org. Pirenzepine, by antagonizing M1 receptors, effectively blocks these downstream signaling pathways.

Regulation of Immediate-Early Gene Expression

While the direct impact of pirenzepine on the expression of classic immediate-early genes like c-fos or egr-1 is not extensively detailed in the provided search results, some studies indicate that pirenzepine can modulate the activation of other signaling molecules involved in gene expression. For instance, pirenzepine has been observed to increase the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and cAMP response element-binding protein (CREB) in certain cell lines. These kinases are key components of signaling pathways that often regulate gene expression, including immediate-early genes frontiersin.org. This suggests a potential, albeit indirect, role for pirenzepine in modulating gene transcription through its effects on intracellular signaling cascades.

Analysis of Downstream Signal Transduction Cascades

The primary downstream signaling cascade associated with M1 receptor activation involves the Gq/11 protein-PLC-IP3-Ca²⁺ pathway patsnap.comnih.govjneurosci.orgoup.comwikipedia.orgscbt.comnih.gov. Pirenzepine effectively inhibits this pathway by blocking M1 receptor activation. For example, in hippocampal neurons, pirenzepine prevents acetylcholine-induced increases in intracellular calcium and IP3 production, thereby blocking long-term synaptic enhancement jneurosci.orgjneurosci.org. Similarly, it antagonizes M1-mediated Ca²⁺ mobilization in neuroblastoma cells nih.gov.

Pirenzepine also influences mitogen-activated protein kinase (MAPK) pathways, including ERK activation frontiersin.orgphysiology.orgphysiology.orgnih.gov. Studies have shown that pirenzepine can increase ERK1/2 phosphorylation, suggesting a complex interplay between M1 receptor signaling and MAPK cascades frontiersin.orgphysiology.org. Furthermore, M1 receptor activation has been linked to the modulation of L-type calcium channels umassmed.edu.

Implications for Deuterated Analog Research (Pirenzepine-d8)

This compound is a deuterated analog of pirenzepine, meaning that eight hydrogen atoms in the pirenzepine molecule have been replaced with deuterium (B1214612) atoms medchemexpress.commedchemexpress.comveeprho.comveeprho.com. Deuteration can subtly alter a molecule's physical and chemical properties, potentially impacting its pharmacokinetic and metabolic profiles medchemexpress.com.

The primary utility of this compound in research lies in its application as a stable isotope-labeled internal standard. In quantitative analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for accurate and precise quantification of analytes in complex biological matrices veeprho.comveeprho.com. This compound serves this purpose by co-eluting with pirenzepine during chromatographic separation but being distinguishable by its higher mass in the mass spectrometer. This allows researchers to:

Precisely Quantify Pirenzepine: this compound enables accurate measurement of pirenzepine concentrations in biological samples such as plasma, serum, or tissue homogenates veeprho.comveeprho.com.

Support Pharmacokinetic Studies: By facilitating accurate quantification, this compound is invaluable for pharmacokinetic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of pirenzepine in vivo medchemexpress.comveeprho.comveeprho.com.

Enable Therapeutic Drug Monitoring (TDM): In clinical research settings, this compound can aid in therapeutic drug monitoring to ensure that pirenzepine concentrations remain within a desired therapeutic range, optimizing efficacy and minimizing potential adverse effects.

Facilitate Metabolic Research: It can also be used to study the metabolic fate of pirenzepine, by tracking the parent drug and its metabolites.

In essence, this compound acts as a critical reference compound, enhancing the reliability and accuracy of quantitative data obtained from studies investigating pirenzepine's pharmacological actions and its behavior within biological systems.

Compound List

Pirenzepine

this compound

Interactions with Other Biological Macromolecules

While Pirenzepine is primarily recognized as a selective M1 muscarinic acetylcholine receptor antagonist, its interactions extend beyond this primary target to other biological macromolecules, offering insights into its broader cellular and molecular behavior. Research into these interactions is crucial for a comprehensive understanding of its pharmacological profile.

DNA Binding Characteristics and Molecular Modeling Studies

Studies have investigated the interaction of Pirenzepine with deoxyribonucleic acid (DNA). Biophysical techniques, including UV-visible absorption and fluorescence spectroscopy, have confirmed the formation of a Pirenzepine-calf thymus DNA (Ct-DNA) complex researchgate.netnih.gov. The binding constants calculated from these experiments are in the order of 10³ M⁻¹, suggesting a groove binding mode of interaction with DNA researchgate.netnih.gov.

Further investigations using spectrofluorimetric methods, such as competitive displacement of known dyes, iodide quenching experiments, and the effect of Ct-DNA denaturation in the presence of Pirenzepine, corroborated the binding of the compound to the groove of Ct-DNA researchgate.netnih.gov. Viscometric, circular dichroic, and molecular modeling studies have also been employed to establish this binding mode researchgate.netnih.gov. Thermodynamic parameters derived from isothermal titration calorimetry indicate that the interaction is enthalpically driven, with hydrophobic interactions and hydrogen bonding playing a significant role in stabilizing the Pirenzepine-Ct-DNA complex researchgate.netnih.gov. Molecular modeling studies have calculated a binding energy of approximately −7.5 kcal mol⁻¹ for this interaction, consistent with experimental findings researchgate.netnih.gov. While electrostatic interactions cannot be entirely excluded, the primary mode appears to be groove binding researchgate.netnih.gov.

Protein Interaction Profiling in Relevant Biological Systems

Beyond its well-defined interaction with muscarinic acetylcholine receptors (mAChRs), Pirenzepine's engagement with other proteins has also been explored. Research has indicated that Pirenzepine can exhibit inverse agonist activity at M2 muscarinic acetylcholine receptors, a behavior that differs from its antagonist role at M1 receptors nih.gov. This inverse agonism at M2 receptors was demonstrated by its ability to decrease basal high-affinity GTPase activity in pig atrial sarcolemma, an effect antagonized by other muscarinic agents nih.gov.

Furthermore, Pirenzepine has been shown to promote the dimerization of muscarinic M1 receptors. Using fluorescence approaches in living cells, studies revealed a three-step binding mechanism where Pirenzepine binding drives ligand-receptor complexes toward a high-affinity dimeric state nih.gov. This suggests that Pirenzepine can influence the conformational dynamics and quaternary structure of its target receptors nih.gov.

Theoretical studies have also explored potential interactions of Pirenzepine with other protein targets, such as vascular endothelial growth factor receptors (VEGF-R1, R2, and R3), as a potential therapeutic strategy for cancer cerradopub.com.br. These computational investigations aim to identify off-target interactions that could have therapeutic implications cerradopub.com.br.

Implications for Deuterated Analog Research (this compound)

This compound is a deuterium-labeled analog of Pirenzepine veeprho.comveeprho.commedchemexpress.commedchemexpress.comscbt.com. Deuterated compounds are widely utilized in pharmaceutical research, primarily as internal standards in analytical methodologies such as mass spectrometry and liquid chromatography veeprho.commedchemexpress.commedchemexpress.comgoogle.com. The incorporation of stable isotopes like deuterium enhances the accuracy and precision of quantitative measurements of the parent drug in biological samples veeprho.commedchemexpress.commedchemexpress.com.

In the context of studying Pirenzepine's interactions with biological macromolecules like DNA and other proteins, this compound serves a critical role in enabling precise quantification of Pirenzepine concentrations in various biological matrices veeprho.commedchemexpress.commedchemexpress.com. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, all of which provide the necessary data to understand how Pirenzepine behaves within a biological system and interacts with its targets and other cellular components veeprho.commedchemexpress.commedchemexpress.com. While this compound itself is not typically studied for direct macromolecular binding in isolation from Pirenzepine, its application as an analytical tool underpins the reliable investigation of Pirenzepine's complex interactions within cellular environments.

Advanced Research Applications and Future Directions for Pirenzepine D8 Studies

Utilization of Deuterium (B1214612) Labeling in Mechanistic Pharmacological Investigations

The substitution of hydrogen with deuterium in Pirenzepine (B46924) offers a unique avenue for investigating its pharmacological mechanisms. Deuterium labeling provides a powerful tool for site-specific investigations of molecular structures and processes without altering the fundamental physicochemical properties of the parent molecule. medchemexpress.commedchemexpress.eu This is particularly useful in mass spectrometry and Nuclear Magnetic Resonance (NMR) studies, where the labeled compound is easily distinguishable from its non-deuterated counterpart. medchemexpress.commedchemexpress.eu

In mechanistic pharmacology, Pirenzepine-d8 can be employed to trace the metabolic fate of Pirenzepine. By tracking the deuterated compound and its metabolites, researchers can gain insights into the specific pathways of drug metabolism. medchemexpress.cominvivochem.com This is crucial for understanding how the drug is processed in the body, which can influence its efficacy and potential for drug-drug interactions. Furthermore, the use of deuterated standards like this compound can help in elucidating the mechanism of action of Pirenzepine at its target receptor, the M1 muscarinic acetylcholine (B1216132) receptor. medchemexpress.commedchemexpress.commedchemexpress.com

Integration into Proteomics and Systems Biology Research Methodologies

The fields of proteomics and systems biology aim to understand the complex interplay of proteins and biological systems on a global scale. numberanalytics.comslideshare.netnih.govelsevier.com Isotope-labeled compounds like this compound are becoming increasingly vital in these disciplines. medchemexpress.commedchemexpress.eu Proteomics, the large-scale study of proteins, provides insights into the dynamic behavior of proteins in response to various stimuli. numberanalytics.com

In proteomics, this compound can be used as a tool to study drug-protein interactions and identify protein targets. musechem.comslideshare.net By using techniques like mass spectrometry, researchers can track the binding of this compound to proteins, which is crucial for drug development and understanding the drug's mechanism of action. musechem.comnumberanalytics.com Systems biology integrates data from various "omics" fields, including proteomics, to model and predict the behavior of complex biological systems. numberanalytics.comslideshare.netnih.gov The precise quantitative data obtained using deuterated standards like this compound can be integrated into these models to enhance their predictive power. nih.gov This allows for a more comprehensive understanding of how Pirenzepine affects cellular pathways and networks. nih.govaptochem.com

Innovation in Analytical Techniques for Deuterated Pharmaceutical Compounds

The use of deuterated compounds has spurred innovation in analytical techniques, particularly in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comtexilajournal.com this compound serves as an ideal internal standard in quantitative bioanalysis. veeprho.comaptochem.com An internal standard is a substance added in a constant amount to samples to correct for variations during the analytical process, thereby improving the precision and accuracy of the results. scioninstruments.comwisdomlib.org

The key advantages of using a deuterated internal standard like this compound include:

Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte, which is a critical characteristic for an effective internal standard. aptochem.comtexilajournal.com

Mass Differentiation: The mass difference between this compound and Pirenzepine allows for their simultaneous detection and quantification by mass spectrometry without mutual interference. aptochem.com

Correction for Matrix Effects: In complex biological samples, other molecules can interfere with the analysis. Deuterated standards help to correct for these "matrix effects," leading to more accurate measurements. clearsynth.com

Recent advancements in targeted LC-MS have further enhanced the ability to identify and quantify target proteins and post-translational modifications with high accuracy and sensitivity. nih.gov These advanced methods, in conjunction with deuterated standards, are enabling more robust and reliable bioanalytical assays.

Strategic Deployment of this compound in Early-Stage Drug Discovery and Development Research

This compound plays a significant role in the early stages of drug discovery and development. clearsynth.comnih.govnih.gov The use of stable isotope-labeled compounds is crucial for studying drug metabolism and efficacy. clearsynth.com

Key applications in this phase include:

Pharmacokinetic Studies: Deuterated compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. medchemexpress.cominvivochem.com Understanding these pharmacokinetic properties is essential for determining the appropriate dosing regimen.

Metabolite Identification: this compound helps in identifying and quantifying the metabolites of Pirenzepine. acs.org This is important as metabolites can also have pharmacological activity or contribute to toxicity.

Lead Optimization: By understanding the metabolic profile of a lead compound through studies with its deuterated analog, medicinal chemists can make informed decisions to improve its properties. nih.gov

The ability to accurately quantify a drug and its metabolites in biological samples using deuterated internal standards is fundamental to advancing a drug candidate through the development pipeline. veeprho.com

Addressing Current Challenges in Deuterated Internal Standard Synthesis and Bioanalytical Application

Despite their numerous advantages, the synthesis and application of deuterated internal standards like this compound are not without challenges.

ChallengeDescription
Synthesis Complexity The synthesis of deuterated compounds can be complex and expensive, often requiring specialized reagents and multi-step procedures. aptochem.comudspub.comresearchgate.net Achieving high isotopic purity is also a significant challenge, as the presence of unlabeled compounds can affect the accuracy of quantitative analysis. sigmaaldrich.com
Isotopic Stability A primary concern is the potential for deuterium loss from the standard due to exchange with protons in the surrounding environment, particularly in solution or within the mass spectrometer. sigmaaldrich.comwaters.com This can compromise the accuracy of the results.
Chromatographic Separation In some cases, deuteration can slightly alter the physicochemical properties of a molecule, leading to partial separation from the unlabeled analyte during chromatography. chromatographyonline.com This can result in incomplete co-elution and differential matrix effects, impacting the accuracy of the analysis. chromatographyonline.com
Availability and Cost The cost and availability of many deuterated standards can be a major drawback, limiting their widespread use in research. nih.gov

Overcoming these challenges requires the development of more efficient and cost-effective synthetic methods and careful validation of bioanalytical methods to ensure the stability and co-elution of the deuterated standard with the analyte. nih.govresearchgate.net

Exploration of Isotope Effects on Pharmacological Activity and Efficacy

The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the C-D bond is slower than that of the C-H bond. bioscientia.deosti.gov This is because the C-D bond is stronger than the C-H bond. osti.gov

This phenomenon can have significant implications for a drug's pharmacological profile:

Altered Metabolism: If the cleavage of a C-H bond is a rate-limiting step in the metabolism of a drug, replacing it with a C-D bond can slow down its metabolism. nih.gov This can lead to a longer half-life and increased drug exposure. acs.org

Metabolic Switching: Deuteration at a specific site can sometimes shift the metabolism to alternative pathways, potentially leading to the formation of different metabolites. osti.gov

Improved Safety and Tolerability: By reducing the formation of toxic metabolites, deuteration can potentially improve the safety profile of a drug. acs.org

While the primary use of this compound is as an internal standard, where significant isotope effects on its pharmacological activity are generally not desired, the study of such effects in other deuterated compounds is a growing area of research in drug development. medchemexpress.cominvivochem.comnih.gov This strategy, known as "deuterium switching," aims to develop improved versions of existing drugs. nih.gov

Q & A

Q. Methodological Guidance

  • Nonlinear regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Error propagation : Use Monte Carlo simulations for uncertainty quantification in IC50 calculations.
    Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

How can this compound be integrated into studies of cross-talk between muscarinic and GPCR pathways?

Advanced Research Focus
Design co-stimulation experiments with ligands for intersecting pathways (e.g., β-adrenergic or dopamine receptors). Use:

  • FRET-based biosensors to monitor real-time cAMP/PKA activity in M1-expressing cells.
  • RNA-seq to identify downstream transcriptional changes (e.g., CREB or NF-κB targets).
    Normalize data to account for deuterium-induced kinetic differences in receptor internalization .

What protocols ensure reproducibility in this compound’s tissue distribution studies?

Q. Methodological Guidance

  • Tissue homogenization : Standardize buffer composition (e.g., 0.1% Triton X-100 in PBS) and centrifugation speeds.
  • Quality controls : Spike matrices with deuterated internal standards (e.g., Pirenzepine-d10) to correct for recovery rates.
  • Storage : Store samples at −80°C with protease inhibitors to prevent degradation.
    Publish raw LC-MS/MS chromatograms and calibration curves in supplementary materials .

How to address batch-to-batch variability in deuterated Pirenzepine synthesis?

Q. Advanced Research Focus

  • NMR validation : Use ¹H/²H NMR to confirm deuteration at specific positions (e.g., aromatic vs. aliphatic hydrogens).
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify labile deuterium atoms.
    Collaborate with synthetic chemists to optimize reaction conditions (e.g., catalyst purity, solvent dryness) .

What ethical considerations apply to preclinical studies using this compound in animal models?

Q. Regulatory Compliance

  • IACUC approval : Justify sample sizes using power analysis to minimize animal use.
  • Dose justification : Reference prior toxicity data for unlabeled Pirenzepine, adjusting for deuterium’s potential impact on metabolic clearance.
  • Data transparency : Adhere to ARRIVE guidelines for reporting experimental details (e.g., anesthesia protocols, euthanasia methods) .

How can this compound be used to investigate M1 receptor dynamics in neurodegenerative models?

Q. Advanced Research Focus

  • In vivo imaging : Combine with PET tracers (e.g., [¹¹C]PMP) to quantify receptor density in Alzheimer’s disease models.
  • Electrophysiology : Patch-clamp recordings in brain slices to assess deuterium’s effect on acetylcholine-induced currents.
    Correlate findings with immunohistochemistry for amyloid-β plaques and tau tangles .

What strategies mitigate deuterium isotope effects in longitudinal this compound studies?

Q. Methodological Guidance

  • Isotope dilution assays : Monitor deuterium loss over time using parallel reaction monitoring (PRM) in MS.
  • Control groups : Include cohorts dosed with unlabeled Pirenzepine to isolate isotope-specific effects.
  • Kinetic modeling : Apply compartmental models to adjust for altered metabolic half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.